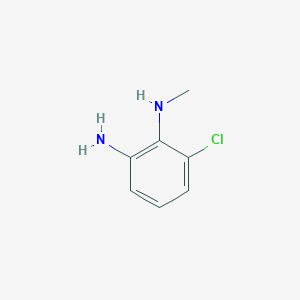

6-Chloro-N1-methylbenzene-1,2-diamine

Description

6-Chloro-N1-methylbenzene-1,2-diamine is an aromatic amine derivative characterized by a benzene ring substituted with a chlorine atom at position 6, a methyl group on the N1 nitrogen, and two adjacent amine groups at positions 1 and 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and drug candidates. Its structural features—chlorine and methyl substituents—enhance steric and electronic properties, influencing reactivity and binding interactions in medicinal chemistry applications .

Properties

IUPAC Name |

3-chloro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDRAMKPNRSSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N1-methylbenzene-1,2-diamine typically involves the chlorination of N1-methylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert solvent such as dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

6-Chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Chloro-N1-methylbenzene-1,2-diamine

The positional isomer 4-Chloro-N1-methylbenzene-1,2-diamine differs in the chlorine substituent’s location (position 4 instead of 6). This minor structural variation significantly alters reactivity. For instance, 4-chloro derivatives exhibit higher yields (70–85%) in reactions with isatin derivatives to form indoloquinoxalines compared to 6-chloro analogs, likely due to reduced steric hindrance at the ortho position .

Halogen-Substituted Derivatives

- 5-Chloro-N1-methylbenzene-1,2-diamine : This isomer, with chlorine at position 5, shows distinct electronic effects. Computational studies suggest its lower dipole moment (compared to 6-chloro) reduces solubility in polar solvents, impacting bioavailability .

- 4,5-Dichlorobenzene-1,2-diamine: The addition of a second chlorine atom increases electrophilicity, enhancing reactivity in condensation reactions. For example, this compound achieves >80% yields in indoloquinoxaline synthesis, outperforming mono-chlorinated analogs .

Alkyl-Substituted Derivatives

- N1,N2-Dimethylbenzene-1,2-diamine : The dual methylation of amine groups reduces nucleophilicity, limiting its utility in coupling reactions. However, it exhibits improved stability under acidic conditions, making it preferable for certain catalytic processes .

- N1-(tert-Butyl)benzene-1,2-diamine : The bulky tert-butyl group hinders aromatic ring conjugation, lowering thermal stability (decomposition at 120°C vs. 160°C for the methyl analog) but enhancing selectivity in asymmetric catalysis .

Condensation Reactions

6-Chloro-N1-methylbenzene-1,2-diamine reacts with carbonyl compounds (e.g., isatin) to form heterocycles like indoloquinoxalines. However, its yields (55–65%) are moderately lower than those of 4-chloro derivatives, attributed to steric constraints from the 6-chloro substituent .

Pharmacological Potential

Key Data Tables

Table 1: Structural and Reactivity Comparison of Benzene-1,2-diamine Derivatives

| Compound | Substituents | Reactivity with Isatin (Yield%) | Thermal Stability (°C) |

|---|---|---|---|

| 6-Chloro-N1-methyl- | 6-Cl, N1-Me | 55–65 | 160 |

| 4-Chloro-N1-methyl- | 4-Cl, N1-Me | 70–85 | 165 |

| 4,5-Dichloro- | 4-Cl, 5-Cl | >80 | 180 |

| N1,N2-Dimethyl- | N1-Me, N2-Me | 40–50 | 200 |

Table 2: Pharmacological Relevance of Related Diamines

Biological Activity

6-Chloro-N1-methylbenzene-1,2-diamine, with the molecular formula C7H9ClN2 and a molecular weight of approximately 156.615 g/mol, is an organic compound notable for its structural features, including a chlorine atom and two amino groups on a benzene ring. This compound has garnered attention in pharmacological studies due to its potential biological activities, which may include enzyme modulation and receptor interaction.

Chemical Structure and Properties

The compound's structure enhances its reactivity, making it suitable for various applications in medicinal chemistry and materials science. The presence of the methyl group attached to one of the amino groups increases its potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.615 g/mol |

| Chemical Structure | Chemical Structure |

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, inhibiting their function. This is particularly relevant in the context of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Interaction : It may interact with cellular receptors, influencing various biochemical pathways related to disease mechanisms.

Study 1: Enzyme Modulation

A study investigated the interaction of this compound with cytochrome P450 enzymes. The findings revealed that this compound could inhibit CYP1A2 activity, which plays a significant role in the metabolism of various pharmaceuticals. The inhibition was quantified using IC50 values, demonstrating significant potency.

Study 2: Antimicrobial Activity

In another research effort, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substitution | Moderate antimicrobial activity |

| 5-Bromo-N1-methylbenzene-1,2-diamine | Bromination at para position | Stronger inhibition of CYP enzymes |

| N,N-Dimethylbenzene-1,2-diamine | No halogen substituent | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.